2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)-
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Overview
Description
2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- is a complex organic compound that belongs to the benzoxazolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- typically involves multi-step organic reactions. The starting materials often include benzoxazolone derivatives, chlorinated benzoyl compounds, and piperidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its biological activity and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxazolone Derivatives: Compounds with similar core structures but different substituents.
Chlorinated Benzoyl Compounds: Compounds with chlorinated benzoyl groups.
Piperidine Derivatives: Compounds containing the piperidine ring structure.
Uniqueness
2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
115967-04-9 |
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Molecular Formula |
C26H23ClN2O4 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
6-benzoyl-5-chloro-3-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C26H23ClN2O4/c27-21-16-22-23(15-20(21)24(30)18-7-3-1-4-8-18)33-25(31)29(22)17-28-13-11-26(32,12-14-28)19-9-5-2-6-10-19/h1-10,15-16,32H,11-14,17H2 |
InChI Key |
AFZRIDUQYGBRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CN3C4=C(C=C(C(=C4)Cl)C(=O)C5=CC=CC=C5)OC3=O |
Origin of Product |
United States |
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